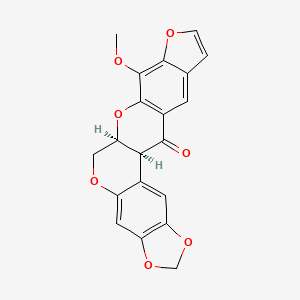
Pachyrrhizone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pachyrrhizone is a member of rotenones.
Applications De Recherche Scientifique
Antiviral Properties
Pachyrrhizone, a component isolated from the seeds of Pachyrrhizus erosus, has demonstrated moderate anti-herpes simplex virus (HSV) activity. This suggests its potential application in antiviral therapies (Phrutivorapongkul et al., 2002).
CNS Depressant Activity
Research on ethanol and chloroform extracts of Pachyrrhizus erosus seeds, which contain pachyrrhizone, revealed central nervous system (CNS) depressant effects. These findings are significant for understanding the plant's traditional use in treating insomnia and could inform future CNS-targeted therapies (Abid et al., 2006).
Insecticidal Activity
An investigation into the insecticidal constituents of Pachyrrhizus erosus seeds highlighted pachyrrhizone's potential as a biopesticide. Its toxicity against caterpillars of the cabbage butterfly positions it as a candidate for agricultural pest control (Meijer, 2010).
Toxic Polyphenols Screening
A method was developed to quantify toxic polyphenols like pachyrrhizone in yam bean seeds. This is crucial for selecting genotypes with low levels of toxic compounds, relevant in food safety and plant breeding (Lautié et al., 2013).
Chemotherapeutic Potential
In the field of cancer research, pachyrrhizone derivatives are being explored for their therapeutic potential. Their ability to induce apoptosis in cancer cells, as seen in compounds like PAC-1, positions them as promising candidates for anticancer drug development (Roth & Hergenrother, 2016).
Propriétés
Formule moléculaire |
C20H14O7 |
|---|---|
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
(1S,13S)-16-methoxy-5,7,11,14,18-pentaoxahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-2,4(8),9,15(23),16,19,21-heptaen-24-one |
InChI |
InChI=1S/C20H14O7/c1-22-20-18-9(2-3-23-18)4-11-17(21)16-10-5-13-14(26-8-25-13)6-12(10)24-7-15(16)27-19(11)20/h2-6,15-16H,7-8H2,1H3/t15-,16+/m1/s1 |
Clé InChI |
RZZBXVGBWLOHHV-CVEARBPZSA-N |
SMILES isomérique |
COC1=C2C(=CC3=C1O[C@@H]4COC5=CC6=C(C=C5[C@@H]4C3=O)OCO6)C=CO2 |
SMILES |
COC1=C2C(=CC3=C1OC4COC5=CC6=C(C=C5C4C3=O)OCO6)C=CO2 |
SMILES canonique |
COC1=C2C(=CC3=C1OC4COC5=CC6=C(C=C5C4C3=O)OCO6)C=CO2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-di(propan-2-yl)-2-[(1-propyl-5-tetrazolyl)thio]acetamide](/img/structure/B1204199.png)

![3,4-dimethyl-N-[[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1204201.png)
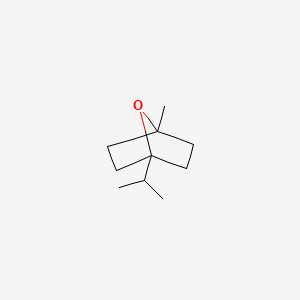

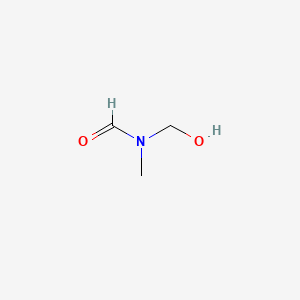
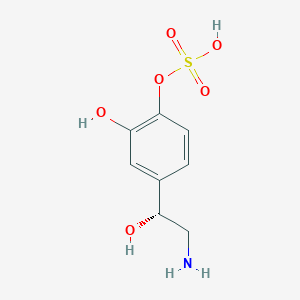
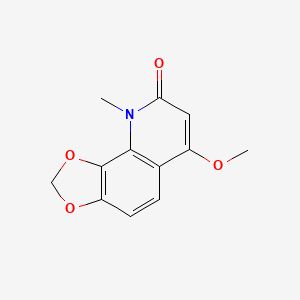
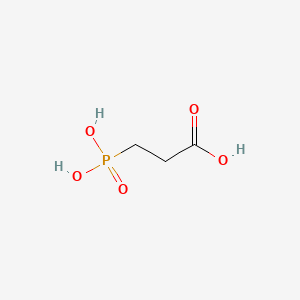

![2-[6-(Cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1204219.png)
![2-[(4-Hydroxyphenyl)methyl]propanedinitrile](/img/structure/B1204220.png)